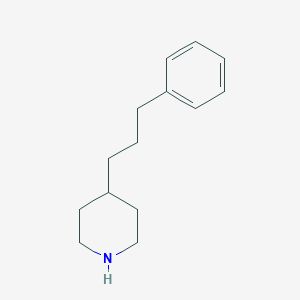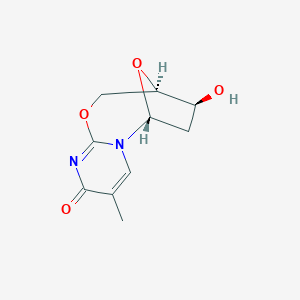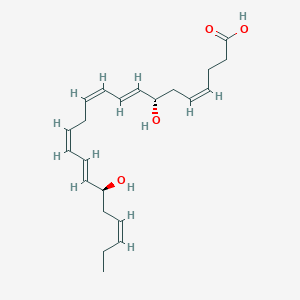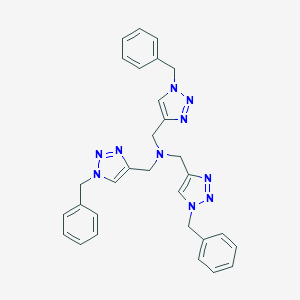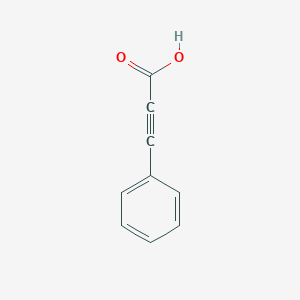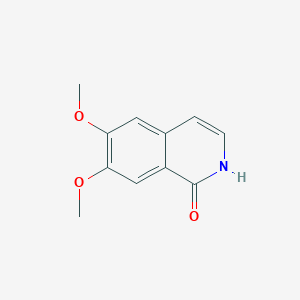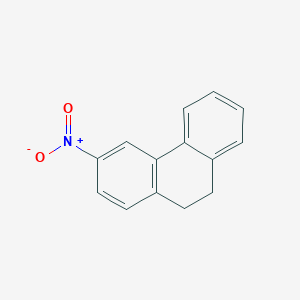
3-Nitro-9,10-dihydrophenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-9,10-dihydrophenanthrene is a chemical compound that has received significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a polycyclic aromatic hydrocarbon that is commonly used as a model compound for studying the effects of nitro substitution on the chemical and biological properties of polycyclic aromatic hydrocarbons.
Mecanismo De Acción
The mechanism of action of 3-Nitro-9,10-dihydrophenanthrene is not fully understood, but it is believed to involve the formation of reactive intermediates that can interact with cellular components, leading to oxidative stress and DNA damage.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Nitro-9,10-dihydrophenanthrene can induce oxidative stress and DNA damage in living organisms. It has also been shown to have carcinogenic and mutagenic effects in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Nitro-9,10-dihydrophenanthrene in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its potential toxicity, which requires careful handling and disposal.
Direcciones Futuras
1. Further studies are needed to fully understand the mechanism of action of 3-Nitro-9,10-dihydrophenanthrene and its effects on living organisms.
2. The potential use of 3-Nitro-9,10-dihydrophenanthrene as a biomarker for exposure to polycyclic aromatic hydrocarbons in the environment should be explored.
3. The development of novel methods for synthesizing 3-Nitro-9,10-dihydrophenanthrene with improved yields and purity should be investigated.
4. The potential use of 3-Nitro-9,10-dihydrophenanthrene as a therapeutic agent for cancer treatment should be explored.
5. The effects of 3-Nitro-9,10-dihydrophenanthrene on microbial communities in the environment should be studied to better understand its impact on ecosystem health.
Métodos De Síntesis
3-Nitro-9,10-dihydrophenanthrene can be synthesized through several methods, including the nitration of 9,10-dihydrophenanthrene using nitric acid and sulfuric acid. This method has been widely used due to its simplicity and high yield.
Aplicaciones Científicas De Investigación
3-Nitro-9,10-dihydrophenanthrene has been extensively studied in the field of environmental chemistry, where it is used as a model compound for studying the fate and transport of polycyclic aromatic hydrocarbons in the environment. It has also been used in the field of toxicology, where it is used as a model compound for studying the toxic effects of polycyclic aromatic hydrocarbons on living organisms.
Propiedades
Número CAS |
18264-83-0 |
|---|---|
Nombre del producto |
3-Nitro-9,10-dihydrophenanthrene |
Fórmula molecular |
C14H11NO2 |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
3-nitro-9,10-dihydrophenanthrene |
InChI |
InChI=1S/C14H11NO2/c16-15(17)12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-4,7-9H,5-6H2 |
Clave InChI |
MNKKMDDRNPXSSA-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2C3=C1C=CC(=C3)[N+](=O)[O-] |
SMILES canónico |
C1CC2=CC=CC=C2C3=C1C=CC(=C3)[N+](=O)[O-] |
Sinónimos |
9,10-Dihydro-3-nitrophenanthrene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrazolo[3,4-b]quinoxalin-3-amine](/img/structure/B106313.png)
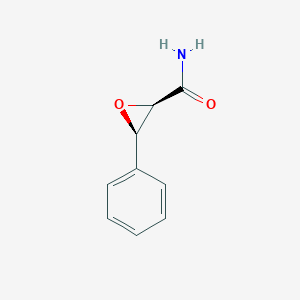
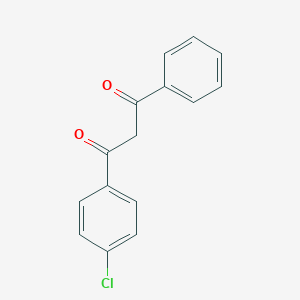
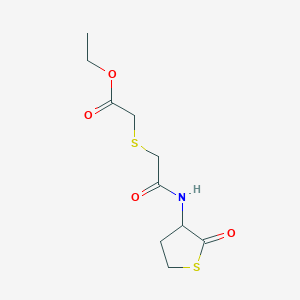

![2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B106331.png)
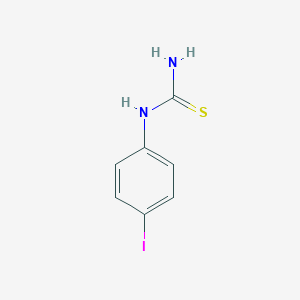
![Zinc, bis[O,O-bis(2-ethylhexyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B106335.png)
